molecular formula C18H12BrNO2 B3455038 5-bromo-N-9H-fluoren-2-yl-2-furamide

5-bromo-N-9H-fluoren-2-yl-2-furamide

Cat. No.: B3455038
M. Wt: 354.2 g/mol
InChI Key: XGYZVKRLSDCLNC-UHFFFAOYSA-N
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Description

5-Bromo-N-9H-fluoren-2-yl-2-furamide is a brominated furanamide derivative featuring a 9H-fluoren-2-yl substituent. The compound’s structure combines the electron-deficient bromofuran moiety with the rigid, planar aromatic fluorene system, which is known to enhance thermal stability and π-π stacking interactions in materials science applications . The fluorene group’s extended conjugation and hydrophobicity may render the compound suitable for organic semiconductors or as a precursor in pharmaceutical intermediates. Crystallographic tools like SHELX and ORTEP-3 are critical for resolving its structural features, including bond angles and packing motifs .

Properties

IUPAC Name

5-bromo-N-(9H-fluoren-2-yl)furan-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H12BrNO2/c19-17-8-7-16(22-17)18(21)20-13-5-6-15-12(10-13)9-11-3-1-2-4-14(11)15/h1-8,10H,9H2,(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XGYZVKRLSDCLNC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2=CC=CC=C2C3=C1C=C(C=C3)NC(=O)C4=CC=C(O4)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H12BrNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

354.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Comparative Analysis with Structural Analogs

Structural and Electronic Properties

The target compound’s fluorenyl group distinguishes it from analogs with smaller or less rigid substituents. Below is a comparative analysis of key structural parameters:

Compound Molecular Formula Molecular Weight (g/mol) Substituent Key Electronic Features
5-Bromo-N-9H-fluoren-2-yl-2-furamide C₁₇H₁₀BrNO₂* 339.91 (calculated) 9H-fluoren-2-yl High planarity, strong π-conjugation
5-Bromo-N-(2-isopropylphenyl)-2-furamide C₁₄H₁₄BrNO₂ 308.17 2-isopropylphenyl Moderate solubility in polar solvents
5-Bromo-N-{3-[(5-bromo-2-furoyl)amino]propyl}-2-furamide C₁₃H₁₂Br₂N₂O₄ 420.05 Bromo-furoyl aminopropyl Dual electrophilic sites, high reactivity

*Calculated using atomic masses: C (12.01), H (1.008), Br (79.90), N (14.01), O (16.00).

  • Planarity vs. Solubility : The fluorenyl group’s rigidity enhances stacking interactions but reduces solubility compared to the branched 2-isopropylphenyl group in the analog from .
  • Reactivity: The compound in contains two bromine atoms and an additional furoyl group, enabling cross-coupling reactions or polymer formation, unlike the mono-brominated target compound .
  • Electronic Properties : Computational studies using the C-PCM solvation model () predict that the fluorenyl group stabilizes the HOMO-LUMO gap, making the target compound more suited for optoelectronic applications than its analogs .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-bromo-N-9H-fluoren-2-yl-2-furamide
Reactant of Route 2
Reactant of Route 2
5-bromo-N-9H-fluoren-2-yl-2-furamide

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